molecular formula C21H21N5O4S B2369956 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868219-87-8

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone

Cat. No. B2369956
CAS RN: 868219-87-8
M. Wt: 439.49
InChI Key: YEEPXPINVKKCGW-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Thiazolidinone containing Furan and 1,2,4-Triazole moieties . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process . The first step involves the reaction of Furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involves cyclization into 4-thiazolidinedione using Thioglycolic acid .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole and thiadiazole moieties have been reported to exhibit significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Triazole-based compounds are commonly used in medicinal chemistry and are included in the class of antifungals due to their safety profile and excellent therapeutic index . They have been used in the development of antifungal drugs .

Anticancer Activity

Triazole and thiadiazole derivatives have shown potential as anticancer agents . They have been used in the synthesis of various heterocyclic compounds with anticancer activity .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been reported to exhibit anti-inflammatory and analgesic activities . They could be used in the development of new anti-inflammatory and analgesic drugs .

Antioxidant Activity

Triazole derivatives have also been reported to exhibit antioxidant activity . They could be used in the development of new antioxidant drugs .

Enzyme Inhibitory Activity

Triazole and thiadiazole derivatives have been reported to exhibit various enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antiviral Activity

Triazole derivatives have been reported to exhibit antiviral activity . They could be used in the development of new antiviral drugs .

Antitubercular Activity

Triazole derivatives have been reported to exhibit antitubercular activity . They could be used in the development of new antitubercular drugs .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that similar compounds have shown antibacterial and antifungal activities . Additionally, the synthesis process could be optimized, and the compound could be structurally modified to enhance its biological activities.

Mechanism of Action

Target of Action

The compound “Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone” is a part of a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones Similar compounds have shown antibacterial and antifungal activity towards gram-positive and gram-negative strains of bacteria and fungi .

Mode of Action

It is generally accepted that heterocyclic compounds like this one are useful pharmacophores responsible for various biological functions . They have been extensively studied as key elements for creating libraries of new chemical compounds .

Biochemical Pathways

It is known that 1,2,4-triazoles, which are part of this compound, are a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring . They have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties .

Result of Action

The compound has shown excellent activities against bacterial strains, particularly those with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position . Compounds with a chloro substituent at p-position and m-position demonstrated good activity against the fungal strains Aspergillus niger and Fusarium javanicum .

Action Environment

It is known that the synthesis of these heterocycles has attracted a lot of interest in recent years , suggesting that various factors, including environmental conditions, could potentially influence their action.

properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-29-15-6-4-14(5-7-15)17(18-20(28)26-21(31-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-30-16/h2-7,12-13,17,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEPXPINVKKCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone

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